molecular formula C9H17NO3 B13355729 1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-ol

1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-ol

Cat. No.: B13355729
M. Wt: 187.24 g/mol
InChI Key: RCFHAUKAKDJFIC-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperidin-4-ol is a compound that features a piperidine ring substituted with a hydroxytetrahydrofuran moiety. Piperidine derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP, potassium permanganate.

    Reducing Agents: LiAlH4, NaBH4.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-ol

InChI

InChI=1S/C9H17NO3/c11-7-1-3-10(4-2-7)8-5-13-6-9(8)12/h7-9,11-12H,1-6H2/t8-,9-/m1/s1

InChI Key

RCFHAUKAKDJFIC-RKDXNWHRSA-N

Isomeric SMILES

C1CN(CCC1O)[C@@H]2COC[C@H]2O

Canonical SMILES

C1CN(CCC1O)C2COCC2O

Origin of Product

United States

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